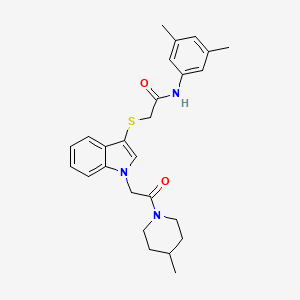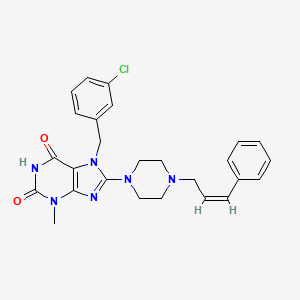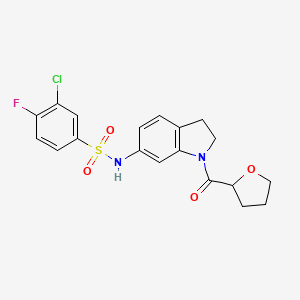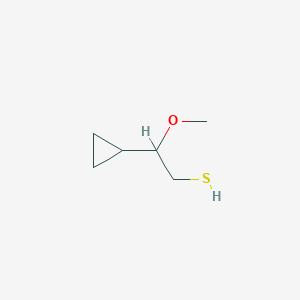![molecular formula C20H19FN4O3 B2580296 N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide CAS No. 2415455-72-8](/img/structure/B2580296.png)
N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the activity of DNA topoisomerase II, a key enzyme involved in DNA replication and cell division. It also inhibits the activity of various pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells, leading to the suppression of tumor growth. In addition, it has been found to reduce inflammation and oxidative stress, leading to the prevention of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide has several advantages for lab experiments. It is a highly potent and selective compound that exhibits significant activity at low concentrations. It is also stable and easy to handle, making it suitable for various experimental conditions. However, its limitations include its high cost and limited availability, which may restrict its use in certain research settings.
Direcciones Futuras
There are several future directions for the research on N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide. One direction is to further investigate its anti-cancer activity and explore its potential use in combination with other anti-cancer agents. Another direction is to study its anti-inflammatory activity and explore its potential use in the treatment of various inflammatory diseases. Additionally, further research is needed to understand its mechanism of action and identify its molecular targets.
Métodos De Síntesis
The synthesis method of N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide involves a multi-step process that includes the reaction of 5-fluoropyrimidine-2-carboxylic acid with piperidine, followed by the reaction of the resulting compound with 4-bromomethyl-2-oxo-2H-chromene-3-carboxylic acid. The final product is obtained by the condensation of the intermediate compound with N,N-dimethylformamide.
Aplicaciones Científicas De Investigación
N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-cancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies.
Propiedades
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c21-15-11-23-20(24-12-15)25-7-5-13(6-8-25)10-22-18(26)16-9-14-3-1-2-4-17(14)28-19(16)27/h1-4,9,11-13H,5-8,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZQAHCZWAKJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580218.png)
![N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2580219.png)

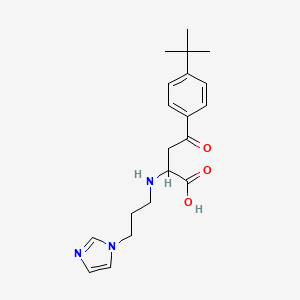
![1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2580226.png)
![4-[[(Z)-2-Cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2580227.png)
![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2580228.png)
![Methyl (E)-4-[4-[(6-methylpyridin-2-yl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2580231.png)
